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Compound of Interest

Compound Name:
5-Phenylhexahydro-2-benzofuran-

1,3-dione

Cat. No.: B1315094 Get Quote

(3aS,5R,7aR)-5-Phenylhexahydroisobenzofuran-1,3-
dione[1]
Executive Summary
CAS 336185-24-1 is a bicyclic anhydride characterized by a cyclohexane ring fused to a furan-

1,3-dione system, with a phenyl substituent at the 5-position (relative to the fused system).[1][2]

[3][4] The elucidation of this structure requires a multi-faceted analytical approach to confirm

not only the connectivity but, more critically, the relative and absolute stereochemistry of the

three chiral centers (C3a, C5, C7a).

This guide outlines a self-validating protocol for confirming the identity of CAS 336185-24-1,

distinguishing it from potential diastereomers (e.g., the cis-phenyl isomer) and hydrolysis

products (the corresponding dicarboxylic acid).

Molecular Identity & Properties[2][3]
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Property Specification

CAS Number 336185-24-1

IUPAC Name
(3aS,5R,7aR)-5-

phenylhexahydroisobenzofuran-1,3-dione

Common Name
4-trans-Phenylcyclohexane-1,2-cis-dicarboxylic

anhydride

Molecular Formula C₁₄H₁₄O₃

Molecular Weight 230.26 g/mol

Stereocenters 3 (C3a, C5, C7a)

Key Functional Groups
Cyclic Anhydride, Phenyl Ring, Cyclohexane

Core

Elucidation Strategy: The Analytical Workflow
The structural confirmation relies on a sequential logic: Elemental Composition

Functional Group Verification

Connectivity

Stereochemical Assignment.

High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and rule out isobaric impurities.

Method: ESI+ or APCI+ (Note: Anhydrides often hydrolyze or form adducts in MS

conditions).

Expected Ion:

at m/z 231.10.

Diagnostic Fragmentation:
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Loss of CO (28 Da) and CO₂ (44 Da) is characteristic of cyclic anhydrides.

Tropylium ion formation (m/z 91) confirms the presence of the benzyl/phenyl moiety.

Infrared Spectroscopy (FT-IR)
Objective: Unequivocal identification of the cyclic anhydride moiety.

Diagnostic Signals:

C=O Stretch (Anhydride): Distinctive doublet at ~1780 cm⁻¹ (symmetric) and ~1850 cm⁻¹

(asymmetric). This doublet is the "fingerprint" distinguishing the anhydride from the

corresponding diacid (which shows a broad -OH stretch and lower frequency C=O).

C-O-C Stretch: Strong band at ~1200–1300 cm⁻¹.

Aromatic C-H: Weak bands >3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR)
Objective: Establish connectivity and relative stereochemistry.

1H NMR Assignment Strategy (CDCl₃, 400 MHz)
The spectrum will show three distinct regions:

Aromatic Region (7.1–7.4 ppm): 5 protons corresponding to the phenyl group.

Anhydride Methine Protons (3.0–3.5 ppm): The protons at C3a and C7a (H-1/H-2 in

cyclohexane numbering). These will appear as multiplets. Their coupling constants (

) are critical for determining the cis-fusion.

Cyclohexane Methylene/Methine (1.5–2.5 ppm): The remaining 7 protons. The proton at C5

(benzylic) will be a distinct multiplet, likely further downfield than the methylenes.

Stereochemical Proof (The Critical Step)
The challenge is distinguishing the (3aS,5R,7aR) isomer from the (3aS,5S,7aR) isomer (where

the phenyl group is cis to the anhydride bridge).
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NOESY/ROESY Experiments:

Conformational Lock: The cis-fused anhydride ring locks the cyclohexane into a specific

chair-like or boat-like conformation.

Trans-Phenyl Confirmation: If the phenyl group is trans to the anhydride bridge (as in the

target structure), the benzylic proton (H-5) should show specific NOE correlations with the

axial protons of the cyclohexane ring, but not strong correlations with the anhydride

bridgehead protons (H-3a/H-7a) if they are on the opposite face.

Coupling Constants (

): The coupling between H-3a and H-7a is typically smaller for cis-fused systems (approx.
4-6 Hz) compared to trans-fused (approx. 10-12 Hz), though trans-fusion is geometrically
strained in this system.

Solid-State Analysis (XRD)
Objective: Absolute configuration and polymorph identification.

Single Crystal XRD: The gold standard. If a single crystal can be grown, the anomalous

dispersion (using Cu K

radiation) can determine the absolute configuration (R vs S) directly.

Visualizing the Elucidation Logic
The following diagram illustrates the decision matrix for confirming the structure of CAS

336185-24-1.
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Caption: Analytical workflow for the structural confirmation of CAS 336185-24-1, prioritizing

stereochemical validation.

Impurity Profiling & Process Control
In a drug development context, distinguishing the active intermediate from its process-related

impurities is vital.

Impurity Type Origin Detection Strategy

Hydrolysis Product
Exposure to moisture

(Dicarboxylic Acid)

IR: Loss of 1780/1850 doublet;

appearance of broad OH

(2500-3300). HPLC: Shift in

retention time (more polar).

Cis-Phenyl Isomer
Non-selective hydrogenation

or cyclization

NMR: Distinct chemical shift of

H-5; different coupling

constants (

) for H-3a/H-7a.

Regioisomers
Phenyl at position 4 (relative to

anhydride) vs pos 3

COSY/HMBC: Correlation

pathways will differ. HMBC

from Carbonyl to Ring Protons

is definitive.

Detailed Protocol: Stereochemical Validation via
NMR
Prerequisite: Sample must be dry (anhydrous) to prevent hydrolysis during acquisition. Use

anhydrous CDCl₃ or DMSO-d₆ (though DMSO may promote hydrolysis over time).

Sample Prep: Dissolve ~10 mg of CAS 336185-24-1 in 0.6 mL CDCl₃.

Acquisition:

1H NMR: 16 scans, d1=2s.
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COSY: Gradient-selected, 256 increments.

NOESY: Mixing time 500ms. Crucial for spatial proximity.

Analysis:

Identify the methine protons at the ring fusion (H-3a, H-7a).

Identify the benzylic proton (H-5).

Check NOE:

If Trans (Target): H-5 is on the opposite face of the ring fusion. Look for NOE

correlations between H-5 and the axial protons at C4/C6, which should confirm the

equatorial preference of the phenyl group.

If Cis (Impurity): H-5 would likely show stronger NOE correlations with H-3a/H-7a if the

conformation forces them to the same face (boat/twist-boat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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